2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole
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Overview
Description
2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit specific properties and applications that are of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole typically involves the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Methoxylation: Introduction of a methoxy group.
Methylation: Introduction of a methyl group.
Cyclization: Formation of the benzotriazole ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzotriazoles.
Scientific Research Applications
2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential pharmacological properties.
Industry: Used as a corrosion inhibitor or UV stabilizer.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole would depend on its specific application. For example, as a corrosion inhibitor, it may adsorb onto metal surfaces, forming a protective layer. In biological systems, it may interact with specific molecular targets, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2H-1,2,3-benzotriazole
- 2-(2-hydroxyphenyl)-2H-1,2,3-benzotriazole
- 2-(2-methylphenyl)-2H-1,2,3-benzotriazole
Uniqueness
2-(2-methoxy-5-methyl-3-nitrophenyl)-2H-1,2,3-benzotriazole is unique due to the presence of methoxy, methyl, and nitro substituents, which may impart specific chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
2-(2-methoxy-5-methyl-3-nitrophenyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-7-12(14(21-2)13(8-9)18(19)20)17-15-10-5-3-4-6-11(10)16-17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJWMZNZWXJFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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